An In-depth Technical Guide to N-(2,2-Dimethoxyethyl)methacrylamide: A pH-Responsive Monomer for Advanced Drug Delivery Systems
An In-depth Technical Guide to N-(2,2-Dimethoxyethyl)methacrylamide: A pH-Responsive Monomer for Advanced Drug Delivery Systems
CAS Number: 95984-11-5[1][2][3][4][5]
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of N-(2,2-Dimethoxyethyl)methacrylamide, a versatile monomer poised to advance the field of drug delivery. We will delve into its synthesis, physicochemical properties, polymerization characteristics, and its pivotal role in the development of stimuli-responsive polymers. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage cutting-edge materials for targeted and controlled therapeutic release.
Introduction: The Promise of Acetal-Containing Polymers
The quest for "smart" drug delivery systems that can release therapeutic agents in response to specific physiological cues has led to the development of a wide array of stimuli-responsive polymers. Among these, polymers sensitive to pH changes are particularly valuable, as many disease microenvironments, such as tumors and inflamed tissues, exhibit a lower pH than healthy tissues.[2][3][4][5]
N-(2,2-Dimethoxyethyl)methacrylamide is a key building block in this arena. Its defining feature is the acetal group, which is stable at neutral or basic pH but readily undergoes hydrolysis under acidic conditions. This pH-lability can be harnessed to trigger a variety of responses in a polymer system, from simple changes in solubility to the complete degradation of the polymer backbone, enabling precise control over drug release.[1][2][3]
This guide will explore the fundamental chemistry of N-(2,2-Dimethoxyethyl)methacrylamide and provide a framework for its application in the design of sophisticated drug delivery vehicles.
Physicochemical Properties
A thorough understanding of the monomer's properties is essential for its effective use in polymer synthesis and application development.
| Property | Value | Source |
| CAS Number | 95984-11-5 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₅NO₃ | [3][4] |
| Molecular Weight | 173.21 g/mol | [3][4] |
| Appearance | Liquid | [1][2] |
| Boiling Point | 304.0 ± 42.0 °C at 760 mmHg | [2] |
| Density | 0.922 g/mL | [4] |
| IUPAC Name | N-(2,2-dimethoxyethyl)-2-methylprop-2-enamide | [3] |
Synthesis of N-(2,2-Dimethoxyethyl)methacrylamide: A Validated Protocol
The synthesis of N-(2,2-Dimethoxyethyl)methacrylamide is typically achieved through the acylation of aminoacetaldehyde dimethyl acetal with methacryloyl chloride. This reaction, a classic Schotten-Baumann type, requires careful control of temperature to prevent polymerization of the methacrylate group and unwanted side reactions.
Experimental Protocol
Materials:
-
Aminoacetaldehyde dimethyl acetal
-
Methacryloyl chloride
-
Triethylamine (or other suitable non-nucleophilic base)
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Inhibitor (e.g., 4-methoxyphenol (MEHQ))
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with aminoacetaldehyde dimethyl acetal and anhydrous diethyl ether. An inhibitor such as MEHQ is added to prevent premature polymerization. The flask is cooled to 0 °C in an ice-water bath.
-
Addition of Base: Triethylamine is added to the flask to act as a scavenger for the HCl generated during the reaction.
-
Slow Addition of Acylating Agent: A solution of methacryloyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting amine.
-
Workup: Once the reaction is complete, the triethylamine hydrochloride salt is removed by filtration through a pad of Celite. The filtrate is then washed successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield N-(2,2-Dimethoxyethyl)methacrylamide as a clear liquid.
Causality Behind Experimental Choices:
-
Low Temperature (0 °C): This is critical to minimize the exothermic nature of the acylation reaction and, more importantly, to prevent the free-radical polymerization of the methacryloyl chloride and the final product.
-
Inert Atmosphere (Nitrogen): This prevents side reactions and the introduction of moisture, which could hydrolyze the acyl chloride.
-
Slow Addition: This ensures that the heat generated is effectively dissipated and maintains a low concentration of the highly reactive methacryloyl chloride, reducing the likelihood of side reactions.
-
Use of a Non-nucleophilic Base: Triethylamine is used to neutralize the HCl byproduct without competing with the primary amine in reacting with the methacryloyl chloride.
Caption: Workflow for the synthesis of N-(2,2-Dimethoxyethyl)methacrylamide.
Polymerization and the Creation of pH-Responsive Materials
N-(2,2-Dimethoxyethyl)methacrylamide can be polymerized using various techniques, with free-radical polymerization being the most common. The choice of polymerization method will influence the polymer's architecture, molecular weight, and dispersity, all of which are critical for its performance in drug delivery applications.
Polymerization Techniques
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Free-Radical Polymerization: This is a straightforward method initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, potassium persulfate). While simple, it offers limited control over the polymer architecture.
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly recommended.[6] They allow for the synthesis of well-defined polymers with controlled molecular weights, low dispersity, and complex architectures such as block copolymers. This level of control is crucial for creating predictable and reproducible drug delivery systems.
The pH-Responsive Mechanism
The core of this monomer's functionality lies in the acid-catalyzed hydrolysis of the acetal group. In an acidic environment (pH < 6.5), the acetal is cleaved to reveal an aldehyde and two methanol molecules. When this monomer is incorporated into a polymer chain, this hydrolysis event can have several consequences:
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Increased Hydrophilicity: The conversion of the hydrophobic acetal group to a more hydrophilic aldehyde and alcohol can cause the polymer to swell or dissolve, releasing an encapsulated drug.
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Polymer Backbone Cleavage: If the acetal group is incorporated into the main chain of the polymer, its cleavage will lead to the degradation of the polymer into smaller, more easily cleared fragments. This is a highly desirable feature for in vivo applications.[1]
Caption: Acid-catalyzed hydrolysis of the acetal group in a polymer chain.
Applications in Drug Development
The unique properties of polymers derived from N-(2,2-Dimethoxyethyl)methacrylamide make them highly suitable for a range of drug delivery applications.
pH-Triggered Drug Release
By copolymerizing N-(2,2-Dimethoxyethyl)methacrylamide with other monomers, it is possible to create amphiphilic block copolymers that self-assemble into nanoparticles (micelles or polymersomes) in aqueous solution.[6] A hydrophobic drug can be encapsulated within the core of these nanoparticles. When the nanoparticles encounter an acidic environment, such as the endosomes of cancer cells, the hydrolysis of the acetal groups in the core-forming block can lead to the disassembly of the nanoparticle and the rapid release of the drug.
Biodegradable Polymer Scaffolds
For applications in tissue engineering and regenerative medicine, it is often desirable to have a scaffold that degrades over time as new tissue is formed. By incorporating N-(2,2-Dimethoxyethyl)methacrylamide into the backbone of a polymer, a biodegradable material can be created that degrades under physiological conditions. The rate of degradation can be tuned by adjusting the density of the acetal linkages in the polymer chain.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling N-(2,2-Dimethoxyethyl)methacrylamide.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]
Always consult the Safety Data Sheet (SDS) before use. The monomer should be stored in a cool, dark place, and the use of an inhibitor is recommended to prevent spontaneous polymerization.
Conclusion
N-(2,2-Dimethoxyethyl)methacrylamide is a highly promising monomer for the development of advanced, stimuli-responsive materials. Its pH-labile acetal group provides a powerful tool for creating drug delivery systems that can release their payload in a controlled and targeted manner. The ability to synthesize well-defined polymers using controlled radical polymerization techniques further enhances its potential. As our understanding of disease biology grows, so too will the demand for sophisticated materials like those derived from N-(2,2-Dimethoxyethyl)methacrylamide, paving the way for more effective and personalized therapies.
References
-
N-(2,2-Dimethoxyethyl)methacrylamide | C8H15NO3 | CID 3024509 - PubChem. [Link]
-
Stimuli-Responsive Main-Chain Degradable Polymers: Synthesis, Applications, and Future Perspectives - ACS Publications. [Link]
-
Stimuli-Responsive Polymers for Biological Detection and Delivery | ACS Macro Letters. [Link]
-
Acetal containing polymers as pH-responsive nano-drug delivery systems - PubMed. [Link]
-
Acetal containing polymers as pH-responsive nano-drug delivery systems - ResearchGate. [Link]
-
Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application - NIH. [Link]
-
Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel - Polymer Chemistry (RSC Publishing). [Link]
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Molecular Formula C₈H₁₅NO₃[